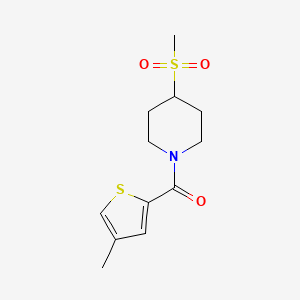

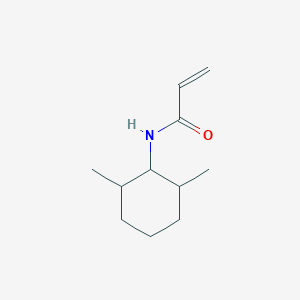

![molecular formula C17H23NO6 B2967835 dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate CAS No. 477890-06-5](/img/structure/B2967835.png)

dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.372. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Asymmetric Hydroformylation

Asymmetric hydroformylation of unsaturated esters, such as dimethyl itaconate, using PtCl(SnCl3)[(R,R)-DIOP] as a catalyst, results in high enantiomeric excess. This process is significant for the synthesis of optically active compounds (Kollár, Consiglio, & Pino, 1987).

Synthesis of Long-Chain Monomers and Polycondensates

Isomerizing alkoxycarbonylation of unsaturated fatty acid esters leads to the production of pure dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate. These compounds are precursors to polyesters with high melting points due to long-chain methylene segments, showing potential in material science (Stempfle, Quinzler, Heckler, & Mecking, 2011).

Renewable Gasoline and Solvents Production

2,3-Butanediol, a renewable alcohol, can be dehydrated to produce dioxolanes with high anti-knock indices and net heat of combustion. These compounds have potential applications as gasoline blending components and industrial solvents, contributing to sustainable fuel development (Harvey, Merriman, & Quintana, 2016).

Polymer Synthesis and Modification

The transesterification of dimethyl and diethyl carbonate with diols in the presence of specific catalysts produces linear and cyclic products. This reaction is crucial for the development of non-toxic polymeric materials with potential applications in various industries (Selva, Caretto, Noè, & Perosa, 2014).

Synthesis of Bio-based Chemicals

Aldolization reactions have been proposed as a solution to separate ethylene glycol and 1,2-butanediol azeotropes, a challenge in the synthesis process of ethylene glycol from syngas. This research contributes to the development of more efficient and environmentally friendly chemical processes (Li, Weijin, Li, & Gao, 2016).

Propiedades

IUPAC Name |

dimethyl (2E)-2-[1-[(3,4-dimethoxyphenyl)methylamino]ethylidene]butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-11(13(17(20)24-5)9-16(19)23-4)18-10-12-6-7-14(21-2)15(8-12)22-3/h6-8,18H,9-10H2,1-5H3/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEVAJYYOXIMSN-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CC(=O)OC)C(=O)OC)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/CC(=O)OC)\C(=O)OC)/NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2967761.png)

![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)